1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
Description
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one is a bicyclopentane derivative featuring a rigid [1.1.1] bicyclic scaffold substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetyl (-COCH₃) group at the 1-position. The bicyclo[1.1.1]pentane (BCP) core imparts high strain and unique steric properties, making the compound valuable in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups. The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the acetyl group provides a reactive site for further derivatization.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O/c1-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXKSHQVHWENBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Trifluoromethylation
Radical pathways offer a viable route for -CF₃ incorporation. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an oxidant, AgNO₃-catalyzed trifluoromethylation of BCP-carboxylic acids has been reported. For instance, treating bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with Selectfluor® and AgNO₃ in water at 70°C introduces fluorine at the bridgehead position. Adapting this method to trifluoromethylation would require substituting Selectfluor® with a -CF₃ radical source (e.g., CF₃I or Togni’s reagent).
Alternative Routes via Pre-Functionalized Propellane
Synthesizing CF₃-substituted propellane prior to photocycloaddition presents another avenue. However, tricyclo[1.1.1]pentane derivatives with electron-withdrawing groups (-CF₃) are synthetically challenging due to increased ring strain. Preliminary studies indicate that CF₃-propellane analogs destabilize the cage structure, leading to rapid decomposition.
Characterization and Analytical Data
The target compound, 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one, exhibits distinct spectroscopic features:
Chemical Reactions Analysis
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's unique trifluoromethyl group contributes to its potential as a pharmaceutical agent. Research indicates that trifluoromethylated compounds often exhibit improved metabolic stability and bioactivity.
- Case Study : A study demonstrated that derivatives of bicyclic ketones can act as inhibitors for specific enzymes involved in cancer cell proliferation. The substitution of trifluoromethyl groups was found to enhance the binding affinity to target proteins, suggesting a pathway for designing new anticancer drugs .
Agrochemicals
Trifluoromethyl groups are known to improve the efficacy of agrochemicals by enhancing their biological activity and environmental stability.
- Case Study : Research on herbicides incorporating trifluoromethylated bicyclic structures revealed increased herbicidal activity against a range of weeds compared to their non-fluorinated counterparts. This enhancement is attributed to improved absorption and translocation within plant systems .
Material Science
The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance, making them suitable for various industrial applications.
- Research Findings : Studies have indicated that polymers synthesized with trifluoromethyl-substituted monomers exhibit superior mechanical properties and thermal stability, making them ideal candidates for coatings and advanced materials in electronics .
Data Tables
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the bicyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bicyclo[1.1.1]pentane derivatives:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (CF₃, F) : Enhance oxidative stability and lipophilicity, critical for drug design (e.g., target compound vs. ’s difluoro analog) .
- Electron-Donating Groups (tert-Butyl, OCH₃, OH) : Increase steric bulk or polarity, altering solubility and reactivity (e.g., ’s tert-butyl vs. ’s methoxy) .
Functional Group Variations :
- Acetyl vs. Phenyl Ketone : The acetyl group in the target compound offers simpler derivatization compared to ’s phenyl ketone, which introduces aromaticity and π-π interactions .
- Carboxylic Acid vs. Ketone : ’s carboxylic acid derivative enables ionic interactions, contrasting with the neutral acetyl group in the target compound .
Synthetic Accessibility :
- Yields for bicyclopentane derivatives vary widely (30–73%), with multi-step protocols often required (e.g., ’s 46% yield for compound 11 vs. ’s 73% for a pyrrolidine derivative) .
Physical Properties: Most analogs are oils or low-melting solids (e.g., ’s compound 11 as a pale-yellow oil vs. ’s quinoxaline derivatives as liquids/solids) .
Applications :
Q & A
Q. Q1. What are the primary synthetic routes for 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one, and how does strain influence the reaction design?
Answer: The synthesis typically begins with constructing the strained bicyclo[1.1.1]pentane core via [2+2] cycloaddition or propellane opening (e.g., using [1.1.1]propellane with magnesium amides and alkyl electrophiles) . The trifluoromethyl group is introduced via electrophilic substitution or late-stage functionalization. Strain in the bicyclic system (bond angles ~60°) necessitates mild conditions to avoid decomposition. For example, photoredox catalysis (e.g., 4CzIPN in DMA) enables efficient coupling while preserving structural integrity . Post-synthetic modifications (e.g., oxidation of the ketone) require careful optimization to prevent ring distortion .
Key Data:
- Core Formation: [2+2] cycloaddition yields bicyclo[1.1.1]pentane with >70% efficiency under inert conditions .
- Strain Management: Strain energy (~30 kcal/mol) limits reaction temperatures to <100°C .
Advanced Synthesis: Functional Group Compatibility
Q. Q2. How can researchers mitigate steric hindrance from the trifluoromethyl group during derivatization?
Answer: The trifluoromethyl group’s bulk and electronegativity complicate nucleophilic attacks. Strategies include:
- Directed Metalation: Use Pd/C or Cu catalysts to direct substitutions away from the CF₃ group .
- Protecting Groups: Temporarily mask the ketone (e.g., as an acetal) to avoid side reactions during CF₃ modifications .
- Radical Chemistry: Photoredox methods (e.g., using DMA as solvent) enable selective C–H functionalization without destabilizing the core .
Example:
In the synthesis of 3i (a related compound), 4CzIPN-mediated radical coupling achieved 60% yield despite steric challenges .
Structural Analysis and NMR Interpretation
Q. Q3. What NMR spectral features distinguish the bicyclo[1.1.1]pentane core and trifluoromethyl group?
Answer:
- ¹H NMR: The bridgehead protons (H-1 and H-3) appear as a singlet at δ ~2.5–3.0 ppm due to symmetry .
- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ ~205–210 ppm, while the CF₃ carbon appears as a quartet (¹J₃C-F ≈ 270 Hz) .
- ¹⁹F NMR: CF₃ groups show a sharp singlet at δ ~-60 to -70 ppm .
Case Study:
For 3i (a derivative), ¹H NMR showed a singlet at δ 2.89 ppm (bridgehead H), while ¹⁹F NMR displayed signals at δ -63.5 ppm (CF₃) and -114.2 ppm (aryl-F) .
Reactivity and Substituent Effects
Q. Q4. How does the trifluoromethyl group alter the compound’s reactivity compared to non-fluorinated analogs?
Answer:
- Electron-Withdrawing Effect: CF₃ reduces electron density at the bridgehead, slowing electrophilic substitutions but enhancing ketone oxidation (e.g., KMnO₄ yields carboxylic acids) .
- Steric Effects: Bulkiness directs reactions to less hindered positions (e.g., para-substitution in aryl derivatives) .
- Hydrophobic Interactions: CF₃ increases logP by ~1.5 units, impacting solubility in biological assays .
Contrast with Analogs:
Replacing CF₃ with phenyl (as in ) reduces oxidative stability but improves nucleophilic aromatic substitution .
Biological Applications and Target Interactions
Q. Q5. How does the bicyclo[1.1.1]pentane core enhance bioactivity in drug candidates?
Answer: The bicyclo[1.1.1]pentane acts as a bioisostere for tert-butyl groups, alkynes, or aryl rings, improving metabolic stability and binding affinity. For example:
- Enzyme Inhibition: The rigid core aligns with hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Pharmacokinetics: Reduced conformational flexibility enhances oral bioavailability (e.g., t₁/₂ > 6h in murine models) .
Case Study:
In antimalarial research, sulfonyl chloride derivatives (e.g., ) showed IC₅₀ < 100 nM against Plasmodium strains due to improved target engagement .
Computational Modeling of Strain and Reactivity
Q. Q6. What computational methods validate the strain-reactivity relationship in this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to quantify strain energy (~30 kcal/mol) .
- MD Simulations: Predict solvation effects (e.g., in DMSO) and binding modes with biological targets .
- NBO Analysis: Reveals hyperconjugation between CF₃ and the bicyclic core, stabilizing transition states during substitutions .
Example:
DFT studies on propellane-derived amines () confirmed that strain accelerates ring-opening reactions by lowering activation barriers (ΔG‡ ~15 kcal/mol) .
Addressing Data Contradictions in Substituent Effects
Q. Q7. How should researchers resolve conflicting reports on substituent-directed reactivity?
Answer: Contradictions often arise from differing substituents (e.g., CF₃ vs. phenyl in vs. 20). Systematic approaches include:
- Comparative Kinetics: Measure reaction rates for CF₃, Cl, and Br analogs under identical conditions .
- X-Ray Crystallography: Resolve steric/electronic effects (e.g., CF₃-induced bond elongation in the bicyclic core) .
- Meta-Analysis: Cross-reference NMR shifts (e.g., CF₃’s ¹³C signal at δ 122 ppm vs. Cl at δ 45 ppm) .
Resolution Example:
In , phenyl groups facilitated Friedel-Crafts acylation, while CF₃ analogs () required harsher conditions due to electron withdrawal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
